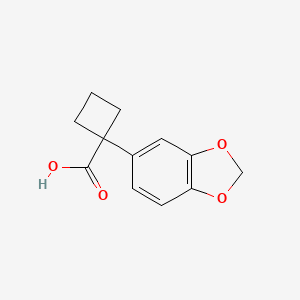

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid

Overview

Description

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid is a chemical compound with a unique structure that includes a benzodioxole ring and a cyclobutane ring

Mechanism of Action

Target of Action

It is known that similar compounds have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the cellular environment and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by reacting 1,3-benzodioxole-5-carboxylic acid with a suitable reagent to form the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid has several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

1-(1,3-Benzodioxol-5-yl)ethanone

1-(1,3-Benzodioxol-5-yl)propanoic acid

This comprehensive overview provides a detailed understanding of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid is a compound of significant interest in pharmacology and biochemistry due to its unique structural features and potential therapeutic applications. The benzodioxole moiety is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a cyclobutane ring attached to a benzodioxole group, which is crucial for its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the context. For instance, studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly those involving glutamate receptors .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions. The modulation of pathways associated with cytokine release could make it a candidate for further investigation in chronic inflammatory diseases .

Antimicrobial Properties

The benzodioxole structure is associated with antimicrobial activity. Preliminary studies have suggested that derivatives of this compound may exhibit effectiveness against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents amid rising antibiotic resistance .

Study on Endurance Capacity

A notable study investigated the effects of a related compound (1-(1,3-benzodioxol-5-yl-carbonyl)piperidine) on swimming endurance in mice. Results indicated that administration significantly increased swimming time to exhaustion while improving liver and muscle glycogen levels and decreasing lactic acid accumulation . This suggests that compounds within the benzodioxole family may enhance physical performance through metabolic modulation.

Larvicidal Activity

Another study focused on the larvicidal properties of 1,3-benzodioxole acids against Aedes aegypti, the vector for several viral diseases. The findings highlighted that specific derivatives exhibited potent larvicidal effects without significant toxicity to mammalian cells . This underscores the potential for developing eco-friendly insecticides based on this chemical scaffold.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11(14)12(4-1-5-12)8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,1,4-5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFWQYJNPXGQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.